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Compound of Interest

Compound Name: 2,4-Dichloro-6-fluorobenzaldehyde

cat. No.: B1593027

An In-depth Technical Guide to the Isomers and IUPAC Nomenclature of C7H4CIFO

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C7H4CIFO represents a diverse array of structural isomers, each
possessing unique chemical properties and potential applications, particularly in the realms of
medicinal chemistry and materials science. This technical guide provides a comprehensive
analysis of the principal isomeric classes of C7H4CIFO, with a primary focus on the systematic
determination of their Preferred IUPAC Names (PIN). We will explore the structural diversity of
substituted benzaldehydes, benzoyl chlorides, and benzoyl fluorides, elucidating the
nomenclature rules that govern their naming. Furthermore, this guide will touch upon less
common isomeric structures, offering a complete perspective on the chemical space defined by
C7H4CIFO. Detailed structural representations and a consolidated reference table are provided
to serve as a practical resource for professionals in chemical research and development.

Introduction: The Significance of Halogenated
Aromatic Scaffolds

Halogenated aromatic compounds are fundamental building blocks in modern organic
synthesis. The introduction of halogen atoms, such as chlorine and fluorine, into an aromatic
ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity,
metabolic stability, and binding affinity to biological targets.[1] The specific combination of a
chloro and a fluoro group, along with an oxygen-containing functional group, as seen in
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C7H4CIFO, gives rise to a rich isomeric landscape. These isomers are of significant interest as
intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[2][3]
An unambiguous and systematic nomenclature is paramount for the clear communication of
chemical structures and for ensuring the reproducibility of scientific research. This guide
adheres to the principles set forth by the International Union of Pure and Applied Chemistry
(IUPAC) to provide a definitive reference for the naming of C7H4CIFO isomers.

Guiding Principles of IUPAC Nomenclature for
Substituted Benzenes

The systematic naming of substituted benzene derivatives follows a clear hierarchy of rules.
For the isomers of C7H4CIFO, the primary determinant of the parent name and the numbering
of the benzene ring is the principal characteristic group.

 Priority of Functional Groups: In the context of C7H4CIFO, the aldehyde (-CHO) and acy!l
halide (-COX) functional groups have higher priority than halogen substituents (-Cl, -F). The
carbon atom to which this principal functional group is attached is assigned the locant '1".

e Lowest Locant Rule: After assigning position '1' to the principal group, the remaining
substituents are numbered to give the lowest possible set of locants.

» Alphabetical Order: When writing the name, the substituents are listed in alphabetical order
(chloro, fluoro), irrespective of their locant numbers.

The workflow for determining the IUPAC name can be visualized as follows:

Caption: IUPAC naming workflow for substituted benzene derivatives.

Major Isomer Class: Chlorofluorobenzaldehydes

This class of isomers features a benzaldehyde core with one chlorine and one fluorine atom
substituted on the benzene ring. The aldehyde group (-CHO) is the principal functional group,
thus the parent name is "benzaldehyde" and the C1 position is assigned to the carbon bearing
the formyl group. There are six possible positional isomers in this class.

Nomenclature Rationale: The aldehyde functional group takes precedence, defining the C1
position. The ring is then numbered to assign the lowest possible locants to the chloro and
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fluoro substituents. For example, in 2-chloro-3-fluorobenzaldehyde, numbering towards the
chlorine atom gives the locant set (2,3), which is lower than numbering in the opposite direction
(6,5).

Representative Structure:

Caption: Structure of 2-Chloro-6-fluorobenzaldehyde.

Major Isomer Class: Chlorofluorobenzoyl Chlorides

In this class, the principal functional group is the benzoyl chloride moiety. The acyl chloride
group (-COCI) is attached to a benzene ring that is also substituted with a chlorine and a
fluorine atom. The parent name is "benzoyl chloride," and the carbon attached to the carbonyl
group is C1. There are six possible positional isomers.

Nomenclature Rationale: Similar to aldehydes, the acyl chloride group dictates the C1 position.
The remaining positions are numbered to minimize the locants for the chloro and fluoro
substituents, which are then cited alphabetically.

Representative Structure:

Caption: Structure of 3-Chloro-4-fluorobenzoyl chloride.

Major Isomer Class: Chlorofluorobenzoyl Fluorides

This class is analogous to the benzoyl chlorides, but with an acyl fluoride (-COF) as the
principal functional group. The parent name is "benzoyl fluoride," and the carbon attached to
the carbonyl group is C1. This class also consists of six possible positional isomers.

Nomenclature Rationale: The acyl fluoride group has priority and defines the C1 position. The
chloro and fluoro ring substituents are numbered with the lowest possible locants and listed
alphabetically in the final name.

Representative Structure:

Caption: Structure of 2-Chloro-5-fluorobenzoyl fluoride.
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Other Potential Structural Isomers

Beyond the major classes, other structural arrangements are possible for C7H4CIFO. While
less common, they are important to consider for a comprehensive understanding. These
include:

o Halophenyl Formates: These are esters of formic acid where the oxygen is attached to a
chlorofluorophenyl ring. The IUPAC name is based on the substituted phenyl group followed
by "formate". For example, 4-chloro-2-fluorophenyl formate.

o Halogenated (Halomethyl)phenols: These isomers would have a phenol backbone with a
halogenated methyl group. However, these structures do not fit the molecular formula
C7Ha4CIFO.

o Halophenyl Chloroformates/Fluoroformates: These are esters of chloroformic or fluoroformic
acid. For example, a possible isomer is 4-fluorophenyl chloroformate, although this has the
formula C7H4CIFO2 and is therefore not an isomer. A correct example would be a derivative
of a hypothetical "chloro-fluoro-phenol” reacting with phosgene. The IUPAC nomenclature for
such compounds can be complex, often named as esters of the corresponding haloformic
acid. For instance, chloro(fluoro)phenyl carbonochloridate might be a systematic name, but
these are generally less stable and common.

Given their relative obscurity and potential instability, this guide focuses on the primary and
most relevant isomer classes.

Summary of Principal Isomers of C7H4CIFO

The following table provides a consolidated list of the 18 primary positional isomers of
C7H4CIFO and their preferred IUPAC names.
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Isomer Class

Substitution Pattern

Preferred IUPAC Name

Chlorofluorobenzaldehydes

2-Cl, 3-F

2-Chloro-3-fluorobenzaldehyde

2-Cl, 4-F

2-Chloro-4-fluorobenzaldehyde

2-Cl, 5-F

2-Chloro-5-fluorobenzaldehyde

2-Cl, 6-F

2-Chloro-6-fluorobenzaldehyde

3-Cl, 4-F

3-Chloro-4-fluorobenzaldehyde

3-Cl, 5-F

3-Chloro-5-fluorobenzaldehyde

Chlorofluorobenzoyl Chlorides

2-Cl, 3-F

2-Chloro-3-fluorobenzoyl

chloride

2-Chloro-4-fluorobenzoyl

2-Cl, 4-F .
chloride
2-Chloro-5-fluorobenzoyl
2-Cl, 5-F
chloride
2-Chloro-6-fluorobenzoyl
2-Cl, 6-F
chloride
3-Chloro-4-fluorobenzoyl
3-Cl, 4-F .
chloride
3-Chloro-5-fluorobenzoyl
3-Cl, 5-F

chloride

Chlorofluorobenzoyl Fluorides

2-Cl, 3-F

2-Chloro-3-fluorobenzoyl

fluoride

2-Chloro-4-fluorobenzoyl

2-Cl, 4-F
fluoride
2-Chloro-5-fluorobenzoyl
2-Cl, 5-F
fluoride
2-Chloro-6-fluorobenzoyl
2-Cl, 6-F

fluoride
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3-Chloro-4-fluorobenzoyl
3-Cl, 4-F
fluoride

3-Chloro-5-fluorobenzoyl
3-Cl, 5-F )
fluoride

Experimental Protocols: Synthesis Overview

The synthesis of these isomers typically involves multi-step processes, leveraging foundational
reactions in organic chemistry.

Protocol 8.1: Synthesis of Chlorofluorobenzaldehydes

A common route to substituted benzaldehydes is the formylation of a corresponding
chlorofluorobenzene derivative. The Gattermann-Koch reaction is a classic example.[4]

Step-by-step Methodology:
e Reactant Preparation: A suitable chlorofluorobenzene is chosen as the starting material.

o Generation of Electrophile: Carbon monoxide and hydrochloric acid are reacted in the
presence of a Lewis acid catalyst (e.g., AlCl3) and a co-catalyst (e.g., CuCl) to generate the
formyl cation ([HCQO]™).

o Electrophilic Aromatic Substitution: The chlorofluorobenzene undergoes electrophilic attack
by the formyl cation to form a resonance-stabilized arenium ion.

o Deprotonation and Workup: The arenium ion is deprotonated to restore aromaticity, yielding
the chlorofluorobenzaldehyde. The product is then purified, typically via distillation or
chromatography.

Protocol 8.2: Synthesis of Chlorofluorobenzoyl
Chlorides

Substituted benzoyl chlorides are often synthesized from the corresponding benzoic acids.

Step-by-step Methodology:
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 Starting Material: A chlorofluorobenzoic acid is used as the precursor.

« Chlorination: The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride
(SOCI2) or oxalyl chloride ((COCI)z2).

e Reaction Conditions: The reaction is typically carried out in an inert solvent, and may be
gently heated to drive the reaction to completion.

 Purification: The resulting chlorofluorobenzoyl chloride is purified by distillation under
reduced pressure to remove the solvent and any byproducts.

Conclusion

The molecular formula C7H4CIFO describes a significant number of structural isomers,
primarily categorized as chlorofluorobenzaldehydes, chlorofluorobenzoyl chlorides, and
chlorofluorobenzoyl fluorides. A systematic application of IUPAC nomenclature rules, which
prioritize the principal functional group for naming and numbering, allows for the unambiguous
identification of each of the 18 main positional isomers. Understanding the correct
nomenclature is critical for researchers and professionals in drug development and chemical
synthesis, as the specific substitution pattern on the aromatic ring dictates the molecule's
reactivity, biological activity, and overall utility. This guide serves as a foundational reference for
the systematic naming and classification of these valuable chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[Online PDF]. Available at: [https://www.benchchem.com/product/b1593027#iupac-name-for-
c7h4clfo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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